N-C16-Deoxysphinganine

Sphingolipid Metabolism Enzyme Kinetics Ceramide Synthase

N-C16-Deoxysphinganine (CAS 378755-69-2), also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide (1-deoxyDHCer), is a synthetic sphingolipid analog with the molecular formula C34H69NO2 and a molecular weight of 523.92 g/mol. It is the N-acylated form of 1-deoxysphinganine, characterized by the absence of the C1-hydroxyl group found on canonical sphinganine and its 16-carbon N-acyl chain.

Molecular Formula C34H69NO2
Molecular Weight 523.9 g/mol
CAS No. 378755-69-2
Cat. No. B3044052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-C16-Deoxysphinganine
CAS378755-69-2
Molecular FormulaC34H69NO2
Molecular Weight523.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCCC)O
InChIInChI=1S/C34H69NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31H2,1-3H3,(H,35,37)/t32-,33+/m0/s1
InChIKeyXDORUNOFOLESEM-JHOUSYSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-C16-Deoxysphinganine (CAS 378755-69-2): A Synthetic 1-Deoxydihydroceramide Probe for Sphingolipid Research


N-C16-Deoxysphinganine (CAS 378755-69-2), also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide (1-deoxyDHCer), is a synthetic sphingolipid analog with the molecular formula C34H69NO2 and a molecular weight of 523.92 g/mol . It is the N-acylated form of 1-deoxysphinganine, characterized by the absence of the C1-hydroxyl group found on canonical sphinganine and its 16-carbon N-acyl chain . This structural modification fundamentally alters its biophysical and metabolic properties, making it a key tool for investigating atypical sphingolipid biology and associated pathologies [1].

Why N-C16-Deoxysphinganine Cannot Be Replaced by Canonical Ceramides in Specialized Research


Generic substitution of N-C16-Deoxysphinganine with canonical C16-ceramide (e.g., N-palmitoylsphingosine) or other sphingolipid analogs is scientifically invalid due to its unique C1-deoxy modification. This single structural difference abolishes its ability to be phosphorylated to sphingosine-1-phosphate (S1P), a key pro-mitotic signaling molecule, and confers resistance to degradation by S1P lyase [1]. Furthermore, the 1-deoxy modification dramatically alters its biophysical behavior in membranes, leading to reduced miscibility and distinct phase separation compared to canonical ceramides [2]. Consequently, cellular and biophysical outcomes observed with N-C16-Deoxysphinganine cannot be extrapolated from studies using its hydroxylated counterparts, and substituting it would invalidate research focused on atypical sphingolipid pathology and metabolism [3].

Quantitative Differentiation of N-C16-Deoxysphinganine from Key Analogs: A Data-Driven Comparison


Comparative Substrate Affinity of 1-Deoxysphinganine vs. Canonical Sphinganine for Ceramide Synthase

The metabolic precursor of N-C16-Deoxysphinganine, 1-deoxysphinganine, is a substrate for ceramide synthase (CerS). Its affinity for the enzyme differs significantly from the canonical substrate, sphinganine. [1]

Sphingolipid Metabolism Enzyme Kinetics Ceramide Synthase

Comparative Membrane Miscibility of C16:0 (1-Deoxy)Ceramide vs. Canonical C16:0 Ceramide

In model membranes, the C16:0 (1-deoxy)ceramide analog (which corresponds to N-C16-Deoxysphinganine) exhibits significantly lower miscibility with sphingomyelin and cholesterol compared to a canonical C16:0 ceramide. [1]

Membrane Biophysics Lipid Rafts Phase Separation

Comparative Cytotoxicity of N-C16-Deoxysphinganine vs. C26-1-Deoxydihydroceramide

While N-C16-Deoxysphinganine (C16-DoxDHCer) is an active atypical sphingolipid, its cytotoxicity profile is distinct from other 1-deoxydihydroceramides with longer N-acyl chains. [1]

Cellular Toxicity Atypical Sphingolipids Structure-Activity Relationship

Recommended Research Applications for N-C16-Deoxysphinganine Based on Differentiated Evidence


Investigating the Pathological Role of 1-Deoxysphingolipids in Neuropathy and Diabetes

N-C16-Deoxysphinganine (1-deoxyDHCer) is the primary N-acylated metabolite of 1-deoxysphinganine. Research has shown that mitochondrial enrichment of N-acylated 1-deoxysphinganine metabolites, including this compound, induces mitochondrial fragmentation and dysfunction, a mechanism linked to neurotoxicity in diabetic neuropathy and Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) [1]. Using this specific analog allows researchers to trace and confirm this metabolic pathway, as exogenously added 1-deoxysphinganine is metabolized to 1-deoxyDHCer and localizes to mitochondria, a phenotype not seen with canonical sphinganine [1].

Studying Membrane Biophysics and Phase Separation in Sphingolipid-Containing Systems

N-C16-Deoxysphinganine is a critical tool for biophysical studies. In model membranes, it has been shown to induce phase separation and form gel-phase domains at concentrations where a canonical ceramide remains fully miscible in liquid-ordered phases [2]. This property makes it an essential compound for studying the role of the C1-hydroxyl group in lipid-lipid interactions, membrane domain formation, and the physical basis of sphingolipid-mediated signaling.

Analyzing Metabolic Flux Through the Atypical Sphingolipid Pathway

Due to the absence of the C1-hydroxyl group, N-C16-Deoxysphinganine and its precursors are resistant to degradation by S1P lyase and cannot be phosphorylated to form pro-mitotic sphingosine-1-phosphate analogs [3]. This metabolic stability makes it an ideal chemical probe for tracing the metabolism and subcellular localization of atypical sphingolipids, such as in photoactivatable lipidomics approaches, without interference from canonical sphingolipid turnover pathways [4].

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